molecular formula C9H11ClN2O2 B14801544 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

Cat. No.: B14801544
M. Wt: 214.65 g/mol
InChI Key: AXDNJPQAIYMPCY-UHFFFAOYSA-N
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Description

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride is a heterocyclic compound with a unique structure that combines elements of pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride lies in its specific functional groups and the resulting chemical properties. The presence of the carbonyl chloride group allows for unique reactivity patterns, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

InChI

InChI=1S/C9H11ClN2O2/c1-9(2)4-12-7(14-5-9)3-6(11-12)8(10)13/h3H,4-5H2,1-2H3

InChI Key

AXDNJPQAIYMPCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=CC(=N2)C(=O)Cl)OC1)C

Origin of Product

United States

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